molecular formula C22H25N5O4S B5412979 N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE CAS No. 5864-74-4

N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B5412979
CAS No.: 5864-74-4
M. Wt: 455.5 g/mol
InChI Key: HHVDWQGBXCVFCA-UHFFFAOYSA-N
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Description

N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H25N5O4S and a molecular weight of 455.53 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, anilino, pyrimidinyl, and benzenesulfonamide moieties.

Preparation Methods

The synthesis of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to form an intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE can be compared with similar compounds such as:

The uniqueness of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5864-74-4

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C22H25N5O4S/c1-14-6-9-18(10-7-14)32(28,29)27-22(26-21-23-15(2)12-16(3)24-21)25-19-13-17(30-4)8-11-20(19)31-5/h6-13H,1-5H3,(H2,23,24,25,26,27)

InChI Key

HHVDWQGBXCVFCA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=C(C=CC(=C2)OC)OC)\NC3=NC(=CC(=N3)C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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